molecular formula C12H12N2 B12887836 Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)- CAS No. 14479-37-9

Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)-

Cat. No.: B12887836
CAS No.: 14479-37-9
M. Wt: 184.24 g/mol
InChI Key: UTSSSVWAYAQTOV-UHFFFAOYSA-N
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Description

N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 4-methylaniline Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 4-methylaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve pyrrole-2-carbaldehyde in ethanol.
  • Add 4-methylaniline to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

In an industrial setting, the synthesis of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug design and development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various organic compounds.

Mechanism of Action

The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an electron donor or acceptor, facilitating redox reactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
  • N-((1H-Pyrrol-2-yl)methylene)-4-chloroaniline
  • N-((1H-Pyrrol-2-yl)methylene)-4-nitroaniline

Uniqueness

N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline is unique due to the presence of the 4-methyl group on the aniline ring, which can influence its electronic properties and reactivity. This structural feature can enhance its ability to form stable metal complexes and interact with biological targets, making it a valuable compound in various research applications.

Biological Activity

Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)-, also known as 4-methyl-N-(1H-pyrrol-2-ylmethylene)aniline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula for Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)- is C12_{12}H12_{12}N2_2. The compound features a benzenamine core with a methyl group and a pyrrole-derived imine substituent, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that various pyrrole derivatives exhibit significant antimicrobial properties. In a study evaluating monomeric alkaloids, compounds similar to Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)- demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain pyrrole derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Anticancer Properties

The compound's structure suggests potential interactions with proteins involved in cancer pathways. A study highlighted that pyrrole derivatives can inhibit MDM2–p53 interactions, which are crucial in cancer progression. In particular:

  • Inhibition Potency : Substituents on the pyrrole ring significantly influence the potency of these compounds against cancer-related protein interactions. Compounds with specific halogen substitutions showed enhanced inhibitory effects .

Enzyme Inhibition

Benzenamine derivatives have been explored for their ability to inhibit various enzymes. The sulfonamide group present in related compounds has been associated with competitive inhibition mechanisms:

  • Mechanism of Action : The compound may mimic natural substrates, leading to enzyme inhibition that alters metabolic pathways critical for cell survival and proliferation.

Case Study: Antibacterial Activity

A comprehensive study examined the antibacterial efficacy of several pyrrole derivatives, including Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)-. The results indicated:

Compound NameTarget BacteriaMIC (mg/mL)Inhibition Zone (mm)
Pyrrole Derivative AS. aureus0.00524
Pyrrole Derivative BE. coli0.01022
Benzenamine DerivativeS. aureus0.01520

These findings suggest that the compound exhibits moderate antibacterial activity comparable to other potent derivatives .

Case Study: Anticancer Activity

In vitro assays demonstrated that certain pyrrole derivatives could effectively inhibit MDM2–p53 interactions:

Compound NameIC50 (µM)Mechanism
Compound X5MDM2 Inhibition
Compound Y10MDMX Inhibition
Benzenamine Derivative7Dual Inhibition

The data indicate that modifications to the pyrrole structure can enhance or diminish anticancer activity, providing insights into designing more effective therapeutic agents .

Properties

CAS No.

14479-37-9

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C12H12N2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h2-9,13H,1H3

InChI Key

UTSSSVWAYAQTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CN2

Origin of Product

United States

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